Methyl piperidine-1-carbodithioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

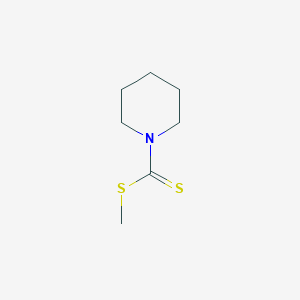

2D Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWXUCPVRKLZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878999 | |

| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl Piperidine-1-carbodithioate

Abstract

This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of methyl piperidine-1-carbodithioate. This compound, a member of the dithiocarbamate family, serves as a versatile building block in medicinal and materials science.[1] This guide details a robust, field-proven one-pot synthesis method, offering insights into the underlying reaction mechanisms and rationale for procedural choices. Furthermore, it presents a comprehensive characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in experimental outcomes.

Introduction: The Significance of Dithiocarbamates

Dithiocarbamates are a class of organosulfur compounds characterized by the −NCS₂ functional group. Their unique coordination chemistry and biological activity have established them as critical scaffolds in various scientific domains. The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous pharmaceuticals and natural alkaloids.[2][3] The amalgamation of the dithiocarbamate functionality with the piperidine ring in this compound results in a molecule with significant potential for further chemical elaboration and diverse applications.

Derivatives of piperidine-1-carbodithioate have demonstrated a wide spectrum of biological activities, including antimicrobial and antitumor properties.[1] Their ability to act as ligands and form stable complexes with transition metals also makes them valuable in materials science for the development of novel materials with tailored electronic and optical properties.[1] This guide focuses on the foundational synthesis and characterization of the methyl ester derivative, providing a solid starting point for explorations into its broader applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a one-pot reaction that is both efficient and straightforward.[1] This method leverages the nucleophilic character of piperidine and the electrophilic nature of carbon disulfide, followed by methylation.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

-

Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a piperidine-1-carbodithioate anion intermediate.[1]

-

Methylation: The intermediate anion is then alkylated using a methylating agent, such as methyl iodide, to yield the final product, this compound.

Caption: Reaction mechanism for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is designed for reliability and high yield.

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

Ethanol (or other suitable polar aprotic solvent)

-

Sodium Hydroxide (NaOH)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine in ethanol and cool the mixture in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition of carbon disulfide is complete, add a solution of sodium hydroxide to deprotonate the resulting dithiocarbamic acid, forming the sodium salt.

-

To this solution, add methyl iodide dropwise. The methylation reaction will proceed, leading to the formation of the methyl ester.

-

Allow the reaction to stir at room temperature for several hours to ensure completion.

-

The product can then be isolated by extraction with a suitable organic solvent, followed by washing and drying.

-

Purification can be achieved through crystallization.[1]

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a holistic profile of the compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NS₂ | [1][4] |

| Molecular Weight | 175.31 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid or semi-solid | [1] |

| Melting Point | 36 - 37 °C | [4] |

| Solubility | Highly soluble in ethanol, methanol, and DMSO; limited solubility in water. | [1] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. The expected signals for this compound are:

-

A singlet for the methyl (CH₃) protons.

-

Broad multiplets for the piperidine ring protons (CH₂ groups).[1]

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected resonances include:

-

A peak for the methyl carbon.

-

Signals corresponding to the carbons of the piperidine ring.

-

A downfield signal for the thiocarbonyl (C=S) carbon.

-

| ¹H NMR (Predicted) Chemical Shifts (δ ppm) | ¹³C NMR (Predicted) Chemical Shifts (δ ppm) |

| ~3.15–3.20 (s, 3H, -SCH₃) | Signal for -SCH₃ |

| ~1.65–1.80 (m, 6H, piperidine CH₂) | Signals for piperidine carbons |

| ~4.70 (d, 4H, piperidine CH₂ adjacent to N) | Signal for C=S |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=S (Thiocarbonyl) | ~1243 |

| C-N (Thioureide) | ~1475 - 1479 |

| C-S | ~655 |

The presence of a strong absorption band around 1243 cm⁻¹ is indicative of the C=S bond, a key feature of the dithiocarbamate group.[1] The C-N stretching vibration typically appears in the region of 1475-1479 cm⁻¹.[5]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (175.31 m/z) is expected.[1][4] The fragmentation pattern can provide further structural confirmation.

Caption: A typical workflow for the characterization of this compound.

Applications and Future Directions

This compound is not only a compound of academic interest but also holds significant promise in applied fields.

-

Medicinal Chemistry: It serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1]

-

Agrochemicals: The biological activity of dithiocarbamates suggests potential use in the development of novel pesticides and herbicides.[1]

-

Materials Science: Its ability to form stable complexes with metal ions makes it a candidate for creating new materials with interesting catalytic, electronic, or optical properties.[1]

Future research can focus on the synthesis of a library of derivatives by modifying the piperidine ring or the ester group to explore structure-activity relationships. Furthermore, the investigation of its metal complexes could lead to the discovery of novel catalysts or functional materials.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed one-pot synthesis protocol and the multi-technique characterization workflow offer a robust framework for researchers. The presented data and mechanistic insights are intended to empower scientists in their efforts to synthesize and utilize this versatile compound for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocols ensures a high degree of confidence in the experimental outcomes.

References

"methyl piperidine-1-carbodithioate chemical properties and structure"

An In-depth Technical Guide to Methyl Piperidine-1-carbodithioate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. A detailed, field-proven synthesis protocol is presented, alongside an analysis of its chemical reactivity and known biological activities. This document is intended for scientists and drug development professionals, offering authoritative, referenced insights into the compound's structure, synthesis, and potential applications as a versatile building block for novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antiviral, analgesic, and antipsychotic properties.[3][4] this compound (CAS No. 698-17-9) merges this privileged piperidine structure with a dithiocarbamate functional group, creating a molecule with unique chemical reactivity and significant potential as a precursor in drug discovery and materials science.[5] This guide synthesizes current knowledge to provide a detailed technical profile of this compound.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a stable organic compound under standard conditions, typically appearing as a colorless to yellow liquid or semi-solid.[6]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 698-17-9 | [5][6][7] |

| IUPAC Name | This compound | [5][6][8] |

| Molecular Formula | C₇H₁₃NS₂ | [5][7][8] |

| SMILES | CSC(=S)N1CCCCC1 | [5] |

| InChI Key | BXWXUCPVRKLZSJ-UHFFFAOYSA-N | [5][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 175.31 - 175.32 g/mol | [5][6][8] |

| Physical Form | Colorless to yellow liquid or semi-solid | [6] |

| Melting Point | 36 - 37 °C | [7] |

| Solubility | Highly soluble in ethanol, methanol, and DMSO; limited solubility in water (<1 mg/mL).[5] | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[6][9] | [6][9] |

Molecular Structure and Spectroscopic Analysis

The molecular architecture of this compound dictates its reactivity and interaction with biological systems. Structural studies on analogous compounds reveal that the piperidine ring typically adopts a stable chair conformation.[5] The dithiocarbamate group [S=C(S-)] is planar, a key feature influencing its coordination chemistry and reactivity.[5]

Caption: 2D structure of this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Assignment | Expected Wavenumber / Chemical Shift | Source |

| Infrared (IR) | C=S Stretching (thiocarbonyl) | ~1243 cm⁻¹ | [5] |

| C-S Stretching | ~655 cm⁻¹ | [5] | |

| ¹H NMR | Piperidine Ring Protons (CH₂) | Broad multiplets at δ 1.65–1.80 ppm | [5] |

| Methyl Protons (S-CH₃) | Singlet at δ 3.15–3.20 ppm | [5] | |

| UV-Vis | π→π* transitions | 250–375 nm range | [5] |

Synthesis Methodology

The synthesis of this compound is a robust and well-established process. The core mechanism involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of carbon disulfide. This forms a piperidine dithiocarbamate salt intermediate, which is subsequently alkylated with a methylating agent (e.g., methyl iodide) to yield the final product.[5]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the common synthetic route for dithiocarbamate esters.[5][10]

Step 1: Formation of the Dithiocarbamate Salt

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve piperidine (1 equivalent) in a suitable solvent like ethanol.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution while stirring. A precipitate of piperidine dithiocarbamic acid may form.

-

Add an aqueous solution of a base, such as sodium hydroxide (1 equivalent), to the mixture. Stir until the precipitate dissolves, forming the soluble sodium piperidine-1-carbodithioate salt. The reaction is typically rapid.

Step 2: Methylation of the Salt

-

To the solution containing the dithiocarbamate salt, add a methylating agent, such as methyl iodide (1 equivalent), dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting salt.

-

Upon completion, the product can be extracted using an organic solvent (e.g., dichloromethane). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved via crystallization or column chromatography to obtain pure this compound.[5]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.

-

Nucleophilic Reactions: The sulfur atoms in the carbodithioate group possess nucleophilic character, enabling substitution reactions with various electrophiles to create a diverse library of dithiocarbamate derivatives.[5]

-

Metal Complex Formation: The compound readily coordinates with transition metals, forming stable complexes. This property is valuable in the development of new catalysts and functional materials.[5][11]

-

Building Block in Medicinal Chemistry: It is a key starting material for synthesizing more complex molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.[5][12]

-

Agricultural Chemistry: The inherent biological activity of the dithiocarbamate moiety suggests potential applications in the formulation of pesticides or herbicides.[5]

Biological Activity and Drug Development Potential

Derivatives of this compound have demonstrated a promising spectrum of biological activities, making the parent compound a valuable scaffold for drug discovery.

-

Antimicrobial and Antifungal Activity: Various piperidine-based carbodithioates have shown efficacy against a range of bacterial and fungal strains.[5][13]

-

Antitumor Activity: Research indicates that certain derivatives can inhibit the proliferation of human cancer cell lines, with some compounds inducing DNA damage and cell cycle arrest.[5][12][14]

-

Antimycobacterial Properties: Allyl and benzyl derivatives of piperidine carbodithioate have been identified as potential agents against both active and dormant mycobacterial cells, and they can disrupt biofilm formation.[15] This is particularly relevant for addressing multidrug-resistant tuberculosis.

-

Enzyme Inhibition: Other piperazine- and piperidine-based carbodithioates have been explored as inhibitors for enzymes like α-glucosidase, suggesting potential in developing antidiabetic agents.[16]

The combination of the pharmacologically privileged piperidine ring with the reactive and biologically active dithiocarbamate group provides a robust platform for developing novel therapeutic agents.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Pictogram: GHS07 (Exclamation mark).[6]

-

Signal Word: Warning.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis, combined with the proven importance of the piperidine scaffold in pharmaceuticals, makes it an attractive building block for drug discovery and materials science. The demonstrated antimicrobial, antitumor, and antimycobacterial activities of its derivatives underscore its potential for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 698-17-9 [smolecule.com]

- 6. This compound | 698-17-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Methyl-piperidinyl-dithiocarbamate | C7H13NS2 | CID 10442217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 698-17-9|this compound|BLD Pharm [bldpharm.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 15. Allyl piperidine-1-carbodiothioate and benzyl 1H-imidazole 1 carbodithioate: two potential agents to combat against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thieme-connect.de [thieme-connect.de]

Spectroscopic Characterization of Methyl Piperidine-1-carbodithioate: A Technical Guide

Introduction

Methyl piperidine-1-carbodithioate, a dithiocarbamate ester, is a molecule of significant interest in medicinal chemistry and materials science. Its biological activity and potential for coordination with metal ions necessitate a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind the observed spectral features.

Molecular Structure

The structural foundation of this compound consists of a piperidine ring connected to a carbodithioate group, which is further esterified with a methyl group. The IUPAC name for this compound is this compound, and its molecular formula is C₇H₁₃NS₂.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

¹H NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.5 | Multiplet | 4H | N-CH₂ (Piperidine ring, C2 & C6) |

| ~2.6 | Singlet | 3H | S-CH₃ |

| ~1.7 | Multiplet | 6H | -CH₂- (Piperidine ring, C3, C4, C5) |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the protons of the piperidine ring and the methyl group.

-

N-CH₂ Protons (C2 & C6): The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded of the piperidine ring protons, appearing as a multiplet in the range of δ 3.5-4.0 ppm. The electron-withdrawing effect of the dithiocarbamate group causes this downfield shift. The multiplicity arises from coupling to the adjacent methylene protons (C3 and C5).

-

S-CH₃ Protons: The methyl group attached to the sulfur atom is anticipated to appear as a sharp singlet at approximately δ 2.6 ppm. The singlet nature is due to the absence of adjacent protons.

-

Piperidine -CH₂- Protons (C3, C4, C5): The remaining six protons of the piperidine ring are expected to resonate as a broad, overlapping multiplet around δ 1.7 ppm. Their chemical shifts are similar due to the conformational flexibility of the piperidine ring.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectral Data and Interpretation

Similar to the ¹H NMR, the ¹³C NMR data is predicted based on the analysis of related dithiocarbamate compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S |

| ~53 | N-CH₂ (Piperidine ring, C2 & C6) |

| ~26 | -CH₂- (Piperidine ring, C3 & C5) |

| ~24 | -CH₂- (Piperidine ring, C4) |

| ~18 | S-CH₃ |

Interpretation of ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.

-

Thiocarbonyl Carbon (C=S): The most downfield signal, typically around δ 200 ppm, is characteristic of the thiocarbonyl carbon of the dithiocarbamate group. This significant deshielding is due to the double bond to sulfur and the resonance contribution of the nitrogen lone pair.

-

N-CH₂ Carbons (C2 & C6): The carbons adjacent to the nitrogen are expected to appear around δ 53 ppm.

-

Piperidine -CH₂- Carbons (C3, C4, C5): The other carbons of the piperidine ring will resonate in the more shielded aliphatic region, between δ 24 and 26 ppm.

-

S-CH₃ Carbon: The methyl carbon attached to the sulfur is expected to be the most upfield signal, appearing around δ 18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Liquid/Oil Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the dithiocarbamate and piperidine moieties.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1243 | Strong | C=S stretch (thioureide) |

| ~1000-1160 | Strong | C-N stretch |

| ~655 | Medium | C-S stretch |

Interpretation of IR Spectrum:

-

C-H Stretching and Bending: The strong absorptions around 2930 cm⁻¹ and medium bands around 1450 cm⁻¹ are characteristic of the C-H stretching and bending vibrations of the methylene and methyl groups in the piperidine ring and the methyl ester.

-

Thioureide C=S Stretching: A strong band around 1243 cm⁻¹ is a key diagnostic peak for the C=S stretching vibration of the dithiocarbamate group.[1] The position of this band can be influenced by the electronic environment.

-

C-N Stretching: The strong absorption in the 1000-1160 cm⁻¹ region is attributed to the C-N stretching vibration. The partial double bond character of the C-N bond due to resonance results in a higher frequency than a typical C-N single bond.

-

C-S Stretching: A medium intensity band around 655 cm⁻¹ is indicative of the C-S stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

Instrument Parameters (ESI-MS):

-

Solvent: A mixture of methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 175.32 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Molecular Ion Peak:

-

EI-MS: A molecular ion peak (M⁺˙) at m/z = 175.

-

ESI-MS: A protonated molecular ion peak ([M+H]⁺) at m/z = 176.

Plausible Fragmentation Pattern (EI-MS):

The fragmentation of this compound under EI conditions is likely to proceed through several pathways, primarily involving the cleavage of bonds adjacent to the nitrogen and sulfur atoms.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

| m/z | Proposed Fragment |

| 175 | [C₇H₁₃NS₂]⁺˙ (Molecular Ion) |

| 128 | [C₅H₁₀N=C=S]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidine cation) |

| 76 | [CS₂]⁺˙ |

| 47 | [CH₃S]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and characterization. The interpretation of the spectral data, guided by the principles of chemical shifts, vibrational frequencies, and fragmentation patterns, allows for the unambiguous assignment of its molecular structure. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to confidently identify and characterize this important molecule.

References

"CAS number 698-17-9 properties and safety"

An In-depth Technical Guide to Methyl piperidine-1-carbodithioate (CAS 698-17-9): Properties, Synthesis, and Safety for Drug Development Professionals

Foreword

As Senior Application Scientists, our goal extends beyond mere data provision; we aim to deliver a narrative grounded in established principles and practical utility. This guide addresses this compound (CAS 698-17-9), a member of the dithiocarbamate class of compounds. These molecules, characterized by their metal-chelating properties, have transitioned from industrial applications to the forefront of biomedical research, showing potential in oncology and infectious diseases.[1] This document synthesizes the available technical data on this specific chemical entity, offering insights into its properties, synthesis, biological context, and safety protocols to support its application in research and drug development.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring linked to a dithiocarbamate methyl ester.[2][3] This structure is fundamental to its chemical reactivity and biological activity. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 698-17-9 | [4][5] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Methyl N,N-pentamethylene dithiocarbamate, Piperidine-1-carbodithioic acid methyl ester | [5] |

| Molecular Formula | C₇H₁₃NS₂ | [3] |

| Molecular Weight | 175.32 g/mol | [5] |

| Physical Form | Colorless to yellow liquid or semi-solid | [4] |

| Melting Point | 36 - 37 °C | [5] |

| Solubility | Water: Very limited (<1 mg/mL). Organic Solvents: Highly soluble in ethanol, methanol, and DMSO. | [6] |

Synthesis and Characterization

The synthesis of this compound is a well-established process rooted in the nucleophilic character of secondary amines. The primary route involves a two-step, one-pot reaction.

Causality in Synthesis Design

The synthesis leverages the high nucleophilicity of the secondary amine in piperidine, which readily attacks the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate salt intermediate. The subsequent step is an S-alkylation using a methylating agent. This two-step process is efficient and provides a direct route to the desired product.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes a general, scalable laboratory procedure for the synthesis of this compound.

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Methyl Iodide (CH₃I)

-

Ethanol

-

Water

-

Diethyl ether

-

Ice bath

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve piperidine (1.0 equivalent) in ethanol.

-

Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

To this mixture, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise, ensuring the temperature remains low.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete formation of the sodium piperidine-1-carbodithioate intermediate.[7]

-

-

Methylation:

-

To the same reaction mixture, slowly add methyl iodide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Reduce the solvent volume under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Workflow for the Synthesis

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations | Source(s) |

| ¹H NMR | Multiplets for piperidine ring protons (δ ~1.65–1.80 ppm); Singlet for the S-methyl group protons. | [2] |

| IR Spectroscopy | Characteristic peaks for C=S stretching (~1243 cm⁻¹) and C-S stretching (~655 cm⁻¹). | [2] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (175.05 m/z for [M]⁺). |

Biological Activity and Applications in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry, with derivatives showing potential as both anticancer and antimicrobial agents.[6] The biological activity is intrinsically linked to the dithiocarbamate functional group.

Anticancer Activity: Mechanism of Action

Dithiocarbamates exert their anticancer effects primarily through the chelation of intracellular metal ions, particularly copper.[8][9] Cancer cells often have elevated copper levels compared to healthy cells. Dithiocarbamates capitalize on this difference.

The proposed mechanism involves the following steps:

-

Cellular Uptake: The lipophilic dithiocarbamate crosses the cell membrane.

-

Complex Formation: Inside the cell, it chelates with endogenous copper (Cu²⁺) to form a copper-dithiocarbamate complex.[2][8]

-

Proteasome Inhibition: This copper complex is the biologically active species. It targets and inhibits the 19S subunit of the cellular proteasome.[2] This is a distinct mechanism from clinical proteasome inhibitors like bortezomib, which target the 20S subunit.[2]

-

Apoptosis Induction: Inhibition of the proteasome disrupts cellular protein homeostasis, leading to an accumulation of pro-apoptotic proteins and ultimately triggering programmed cell death (apoptosis).[8][9]

Antimicrobial Activity

Derivatives of piperidine carbodithioate have demonstrated activity against various bacterial strains, including mycobacteria.[6][10] The mechanism is thought to involve metal chelation, disrupting essential metallic cofactors in microbial enzymes. Some derivatives have also been shown to inhibit biofilm formation and enhance the efficacy of existing antibiotics like isoniazid.[10]

Experimental Protocol: Assessing Cytotoxicity with MTT Assay

To evaluate the anticancer potential of this compound or its derivatives, a standard in vitro cytotoxicity assay is required. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).[11]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is based on the Globally Harmonized System (GHS) classifications for this compound.[4]

GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid breathing dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.

-

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Storage and Disposal

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

- 1. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. premixgroup.com [premixgroup.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Methyl Piperidine-1-carbodithioate and its Derivatives

An In-depth Technical Guide to the

Introduction

Methyl piperidine-1-carbodithioate is an organic compound featuring a piperidine ring linked to a carbodithioate functional group.[1] This scaffold has garnered significant interest in medicinal chemistry, serving as a foundational structure for the synthesis of a wide array of bioactive compounds.[1] The inherent properties of the dithiocarbamate moiety, particularly its capacity for metal chelation and interaction with biological macromolecules, underpin the diverse pharmacological activities observed in its derivatives.[2] This technical guide provides a comprehensive analysis of the known and putative mechanisms of action of this compound and its analogues, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and visualize the underlying molecular interactions and pathways.

The core structure of this compound is notable for its nucleophilic sulfur atoms and its ability to form stable complexes with various metal ions.[1] These characteristics are central to its biological activity, influencing its interactions with proteins and nucleic acids.[1] Research has demonstrated that derivatives of this compound exhibit potent antitumor and antimicrobial effects, suggesting a multifaceted mechanism of action that is likely target-dependent.[1]

References

The Emerging Potential of Methyl Piperidine-1-Carbodithioate in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a blend of synthetic accessibility and diverse biological activity is paramount. Methyl piperidine-1-carbodithioate, a molecule integrating the privileged piperidine heterocycle with the versatile dithiocarbamate moiety, represents such a promising scaffold.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, drawing upon the established biological activities of its constituent functional groups and related derivatives. We will delve into its synthesis, physicochemical properties, and prospective therapeutic applications, supported by detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique attributes of this compound class.

Physicochemical Properties and Synthesis

This compound is an organic compound with the chemical formula C₇H₁₃NS₂ and a molecular weight of approximately 175.32 g/mol .[1] It typically presents as a colorless to yellow liquid or semi-solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NS₂ | [1] |

| Molecular Weight | 175.32 g/mol | [1] |

| Physical Form | Colorless to yellow liquid or semi-solid | [1] |

| IUPAC Name | This compound | Smolecule |

The synthesis of this compound is generally a straightforward process, most commonly achieved through the reaction of piperidine with carbon disulfide, followed by methylation.[1] This reaction leverages the nucleophilic nature of the secondary amine in piperidine attacking the electrophilic carbon of carbon disulfide.

Synthetic Workflow

Caption: General synthesis of this compound.

Core Medicinal Chemistry Applications: A Landscape of Potential

The therapeutic potential of this compound can be inferred from the well-documented activities of both the piperidine and dithiocarbamate functionalities. The piperidine ring is a common motif in a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. The dithiocarbamate group, on the other hand, is known for its metal-chelating properties and its ability to interact with sulfhydryl groups in proteins, leading to a broad spectrum of biological effects.[1]

Antimicrobial Activity

Derivatives of piperidine-1-carbodithioate have demonstrated notable antimicrobial properties.[1] While specific data for the methyl ester is limited, studies on closely related metal complexes of 4-methylpiperazine-1-carbodithioate provide compelling evidence for the potential of this scaffold. These complexes have shown significant activity against a range of pathogenic bacteria and fungi.

A study on mixed ligand transition metal complexes of 4-methylpiperazine-1-carbodithioate demonstrated prominent antimicrobial activity against Candida albicans, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.[2] For instance, certain cobalt and manganese complexes exhibited minimum inhibitory concentrations (MICs) as low as <8 µg/mL against C. albicans.[2]

Table 2: Antimicrobial Activity of 4-Methylpiperazine-1-carbodithioate Metal Complexes

| Organism | [Mn(4-MPipzcdt)₂(phen)] MIC (µg/mL) | [Co(4-MPipzcdt)(phen)₂]Cl MIC (µg/mL) |

| Candida albicans | 8 | <8 |

| Escherichia coli | 32 | 16 |

| Pseudomonas aeruginosa | - | 16 |

| Staphylococcus aureus | - | - |

| Enterococcus faecalis | 128 | 128 |

| Data extracted from Kalia et al., 2009.[2] |

Anticancer Potential

Research indicates that derivatives of this compound have the potential to inhibit tumor growth.[1] The anticancer activity of dithiocarbamates is often attributed to their ability to induce apoptosis and their interaction with DNA.[1] A recent study on a novel piperidone hydrazine carbodithioate derivative demonstrated good inhibitory activity against the Hep G2 liver cancer cell line, with IC₅₀ values of 34.33 ± 0.79 µM (24 hours) and 27.64 ± 1.42 µM (48 hours).[3] While this is a more complex derivative, it highlights the potential of the carbodithioate moiety in an anticancer context.

Enzyme Inhibition

The dithiocarbamate functional group is a known inhibitor of various enzymes, often through chelation of metal cofactors or interaction with critical cysteine residues. This opens up possibilities for targeting a wide range of enzymes implicated in disease. For example, pyridylpiperazine-based carbodithioates have been investigated as potent urease inhibitors, with some derivatives showing significantly greater potency than the standard drug thiourea.[4][5] This suggests that the piperidine-1-carbodithioate scaffold could be a valuable starting point for the design of novel enzyme inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of a test compound against a bacterial strain.

Materials:

-

Test compound (e.g., this compound)

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest

-

Sterile saline (0.9%)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh agar plate, suspend a few colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of the compound in MHB is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded. Well 11 serves as a growth control (MHB and inoculum) and well 12 as a sterility control (MHB only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

References

- 1. Buy this compound | 698-17-9 [smolecule.com]

- 2. Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 4. Frontiers | Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation [frontiersin.org]

- 5. Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis Protocol for Methyl Piperidine-1-carbodithioate

Introduction and Strategic Overview

Methyl piperidine-1-carbodithioate is a versatile chemical intermediate belonging to the dithiocarbamate class of organosulfur compounds. Its derivatives are subjects of significant research in medicinal and agricultural chemistry, exhibiting a range of biological activities including antimicrobial and antitumor properties.[1] Furthermore, its ability to form stable complexes with transition metals makes it a valuable ligand in materials science.[1]

Traditionally, the synthesis of such compounds could involve multiple steps, including the isolation of intermediate salts. The one-pot, three-component reaction of a secondary amine, carbon disulfide, and an alkylating agent represents a significant advancement in efficiency and atom economy.[2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the causality behind experimental choices, robust safety procedures, and methods for characterization.

The protocol is designed for researchers in organic synthesis, drug discovery, and materials science, providing a reliable and scalable method for producing high-purity this compound.

Mechanistic Rationale: The Chemistry of the One-Pot Reaction

The elegance of this synthesis lies in its sequential, in-situ formation of intermediates within a single reaction vessel. The mechanism can be understood as a two-stage process:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom is highly available for this purpose.[3] This rapid and exothermic reaction forms a piperidinium dithiocarbamate salt intermediate.

-

S-Alkylation (Methylation): The dithiocarbamate anion of the intermediate salt is a soft nucleophile, which then readily attacks the electrophilic methyl group of methyl iodide via an SN2 (substitution nucleophilic bimolecular) reaction.[3] This step forms the stable, neutral final product, this compound.

This tandem reaction is highly efficient, as the intermediate does not require isolation, thus minimizing product loss and reducing waste.

Caption: Reaction mechanism for the one-pot synthesis.

Reagents, Materials, and Safety

Critical Safety Mandates

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted prior to commencing any work.

-

Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C), volatile, and toxic. Vapors can form explosive mixtures with air and can be ignited by hot surfaces, sparks, or static discharge.[4][5] All operations must be conducted in a certified chemical fume hood. All equipment must be grounded to prevent static discharge.[6][7]

-

Methyl Iodide (CH₃I): Toxic, volatile, and a suspected carcinogen. It is a potent alkylating agent. Handle exclusively in a chemical fume hood, wearing appropriate gloves (nitrile gloves are often insufficient; double-gloving or specialized gloves are recommended) and eye protection.[8]

-

Piperidine: Flammable, corrosive, and toxic. Causes severe skin and eye burns. Work must be performed in a chemical fume hood.[3][9]

Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and appropriate fire extinguisher (e.g., carbon dioxide, dry chemical).[4]

Table of Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| Piperidine | 110-89-4 | 85.15 | -9 | 106 | Flammable, Corrosive, Toxic |

| Carbon Disulfide | 75-15-0 | 76.14 | -111.6 | 46.3 | Highly Flammable, Toxic, Reproductive Hazard |

| Methyl Iodide | 74-88-4 | 141.94 | -66.5 | 42.4 | Toxic, Suspected Carcinogen, Lachrymator |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 891 | N/A | Irritant |

| Tetrahydrofuran (THF, anhydrous) | 109-99-9 | 72.11 | -108.4 | 66 | Highly Flammable, Irritant |

| Diethyl Ether | 60-29-7 | 74.12 | -116.3 | 34.6 | Extremely Flammable, Forms Peroxides |

| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | 1124 | N/A | None significant |

Required Equipment

-

Three-neck round-bottom flask with magnetic stirrer bar

-

Dropping funnel and condenser

-

Ice-water bath

-

Magnetic stirrer hotplate

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Filtration apparatus

Detailed Experimental Protocol

This protocol is based on established multicomponent procedures for dithiocarbamate synthesis.[10]

Caption: Experimental workflow for the one-pot synthesis.

Step-by-Step Procedure:

-

Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charging: To the flask, add piperidine (8.52 g, 0.1 mol), anhydrous potassium carbonate (13.8 g, 0.1 mol), and 100 mL of anhydrous tetrahydrofuran (THF). The potassium carbonate acts as a base to neutralize the HI acid formed in situ, driving the reaction to completion.

-

Formation of Dithiocarbamate Salt: Cool the stirred mixture to 0°C using an ice-water bath. Add carbon disulfide (7.61 g, 0.1 mol) dropwise via the dropping funnel over 20-30 minutes. Causality: Slow, cooled addition is crucial to control the exothermic reaction between piperidine and CS₂. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

-

Methylation: While maintaining the cooling bath, add methyl iodide (14.2 g, 0.1 mol) dropwise over 20 minutes.

-

Reaction Completion: After adding the methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent like cold ethanol or hexane to yield the final product as a solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Result | Reference |

| Physical Appearance | White to pale yellow solid | [11] |

| Melting Point | 36 - 37 °C | [11] |

| IR Spectroscopy (cm⁻¹) | ~1243 (C=S, thiocarbonyl stretch)~655 (C-S, stretch) | [1] |

| ¹H NMR Spectroscopy (δ, ppm) | Singlet for S-CH₃ protons (~δ 2.5-2.6 ppm)Multiplets for piperidine ring protons | [1] |

| Expected Yield | Typically >85% | Based on similar literature procedures[2] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Reagents not anhydrous; Incomplete reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Increase reaction time and monitor by TLC. |

| Oily Product / Fails to Solidify | Presence of impurities or unreacted starting material. | Re-purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or ensure complete removal of solvent. |

| Reaction Mixture Darkens Significantly | Side reactions or decomposition, possibly due to temperature. | Maintain strict temperature control during the initial exothermic addition of CS₂. |

Conclusion

This application note details a robust, efficient, and high-yielding one-pot protocol for the synthesis of this compound. By explaining the mechanistic rationale and emphasizing critical safety procedures, this guide provides researchers with a reliable method to access this valuable chemical building block. The straightforward nature of the protocol makes it suitable for both academic research and process development in the pharmaceutical and materials science industries.

References

- 1. Buy this compound | 698-17-9 [smolecule.com]

- 2. Dithiocarbamate synthesis by amination [organic-chemistry.org]

- 3. biosynce.com [biosynce.com]

- 4. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 5. airgas.com [airgas.com]

- 6. echemi.com [echemi.com]

- 7. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. biosynce.com [biosynce.com]

- 10. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Application Notes & Protocols: Methyl Piperidine-1-carbodithioate in the Synthesis of Bioactive Compounds

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2][3] When functionalized to form methyl piperidine-1-carbodithioate, it becomes a versatile and powerful building block for synthesizing novel bioactive compounds. The dithiocarbamate moiety introduces unique chemical reactivity and biological activity, particularly its ability to chelate metal ions and interact with sulfhydryl groups in proteins.[4][5] These application notes provide an in-depth guide for researchers and drug development professionals on the strategic use of this compound. We will explore its application in the synthesis of anticancer, antimicrobial, and antiviral agents, complete with detailed, field-tested protocols and mechanistic insights to empower your research and development endeavors.

The Strategic Advantage of this compound

This compound is more than a simple synthetic intermediate; it is a carefully chosen starting point for drug discovery. Its utility stems from the synergistic combination of its two core components:

-

The Piperidine Scaffold: This six-membered heterocycle is a privileged structure in drug design.[1][6] Its presence can enhance metabolic stability, modulate lipophilicity to improve membrane transport, and provide a rigid framework for orienting pharmacophoric groups, ultimately improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

-

The Dithiocarbamate Moiety: This functional group (-N(C=S)S-) is a potent pharmacophore. Dithiocarbamates are known for their strong metal-chelating properties, which is a key mechanism for their anticancer activity, often involving the complexation of intracellular copper.[4][7] Furthermore, their ability to undergo redox reactions and interact with critical enzyme systems makes them valuable for developing a range of therapeutic agents.[4]

The synthesis of the parent compound is a straightforward and efficient nucleophilic addition of piperidine to carbon disulfide, followed by methylation.[5][8] This accessibility makes it an economical and attractive starting material for extensive library synthesis.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 698-17-9 | [8] |

| Molecular Formula | C₇H₁₃NS₂ | - |

| Molecular Weight | 175.32 g/mol | - |

| Appearance | Typically a solid | - |

| Key Reactivity | Nucleophilic substitution at the methylthio group | [5][8] |

Application in Anticancer Drug Synthesis

The dithiocarbamate functional group has garnered significant interest for its potent anticancer properties.[7][9] When combined with the piperidine scaffold, it provides a robust platform for developing novel antineoplastic agents.[6][10]

Mechanism of Action: A Multi-Pronged Attack

Derivatives of this compound often exert their anticancer effects through several interconnected mechanisms. The most prominent is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation.

-

Copper-Dependent Cytotoxicity: Dithiocarbamates chelate intracellular copper ions to form highly cytotoxic copper(II) complexes.[7] These complexes are the active species that can inhibit proteasome function and induce apoptosis (programmed cell death).[4]

-

Inhibition of NF-κB Signaling: The nuclear factor kappa B (NF-κB) signaling pathway is crucial for cancer cell survival and proliferation. Dithiocarbamate-copper complexes are known to effectively inhibit this pathway, further contributing to their anticancer effects.[7]

-

Induction of Oxidative Stress: The formation of dithiocarbamate-metal complexes can trigger the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell apoptosis.[4]

Figure 1: Proposed mechanism of action for piperidine dithiocarbamate anticancer agents.

Synthetic Strategy & Bioactivity

A common strategy involves replacing the methyl group of this compound with a larger, more complex moiety that can enhance targeting or potency. For example, linking it to other known anticancer scaffolds like quinazolines has proven effective.[11]

| Compound Class | Target Cancer Cell Lines | IC₅₀ Range (µM) | Reference |

| Piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline | A549 (lung), MCF-7 (breast), HeLa (cervical), HT29, HCT-116 (colorectal) | 1.47 - 11.83 | [11] |

| Piperidone Hydrazine Carbodithioate Derivative | Hep G2 (liver) | 27.64 - 34.33 | [12] |

| Sugar-Linked Diethyldithiocarbamates (+ Cu²⁺) | H630 (colorectal), MDA-MB-231 (breast) | 3.62 - 5.3 | [7] |

Application in Antimicrobial Agent Synthesis

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Dithiocarbamate-containing compounds, including those with a piperidine core, have demonstrated promising activity against a spectrum of bacteria and fungi.[13][14]

Rationale and Synthetic Approach

The lipophilic nature of the piperidine ring can facilitate the compound's transport across microbial cell membranes. The dithiocarbamate moiety can then interfere with essential cellular processes, potentially by chelating metal ions vital for enzyme function or by disrupting cellular redox balance.

A successful approach has been the development of multicomponent reactions to synthesize diverse libraries of dithiocarbamate-containing piperazine and piperidine derivatives.[13] This allows for rapid exploration of the structure-activity relationship (SAR).

Examples of Antimicrobial Activity

-

Antibacterial: Certain piperidine carbodithioate derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[13][15]

-

Antifungal: Good to excellent antifungal activity has also been reported, highlighting the broad-spectrum potential of this chemical class.[13][14]

Application in Antiviral Drug Synthesis

The piperidine scaffold is a key component in numerous antiviral drugs.[16] Its derivatives have been investigated as potent inhibitors of various viruses, including influenza and HIV.[16][17][18]

Design Strategy

In antiviral drug design, the this compound serves as a versatile handle. It can be elaborated into more complex structures designed to fit into the binding pockets of viral enzymes or proteins. For instance, piperidine-substituted purines have been developed as potent anti-HIV agents.[17] Research has also identified piperidine-based derivatives that interfere with the early-to-middle stages of influenza virus replication.[16][18]

Experimental Protocols

Disclaimer: All laboratory work should be performed by trained personnel in a properly equipped chemical laboratory, adhering to all institutional and governmental safety regulations. Personal Protective Equipment (PPE) is mandatory.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes a robust one-pot synthesis adapted from established chemical principles for dithiocarbamate formation.[8][19]

Causality: The reaction proceeds via a nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate salt is then S-alkylated in situ with an electrophile (methyl iodide) to yield the final product. Using a base like potassium hydroxide deprotonates the intermediate, enhancing its nucleophilicity for the subsequent methylation step.

Figure 2: General workflow for the synthesis and purification of this compound.

Materials:

-

Piperidine (1.0 eq)

-

Carbon disulfide (CS₂) (1.1 eq)

-

Potassium hydroxide (KOH) (1.1 eq)

-

Methyl iodide (CH₃I) (1.1 eq)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) and potassium hydroxide (1.1 eq) in anhydrous ethanol. Cool the flask to 0 °C in an ice bath.

-

Formation of Dithiocarbamate Salt: Add carbon disulfide (1.1 eq) dropwise to the cooled solution over 15-20 minutes. A precipitate may form. Allow the mixture to stir at 0 °C for 1 hour.

-

Methylation: Add methyl iodide (1.1 eq) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: General Synthesis of a Bioactive N-Aryl Piperidine Carbodithioate Derivative

This protocol demonstrates the coupling of a piperidine dithiocarbamate salt with an activated aryl halide to form a bioactive derivative, a common strategy in medicinal chemistry.[20]

Causality: This is a nucleophilic aromatic substitution (SₙAr) or a metal-catalyzed cross-coupling reaction, depending on the substrate. The piperidine dithiocarbamate anion, formed in situ, acts as the nucleophile, displacing a leaving group (like a halogen) on an aromatic ring. The choice of an electron-deficient aromatic ring or a suitable catalyst is critical for reaction success.

Materials:

-

Piperidine (1.0 eq)

-

Carbon disulfide (CS₂) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Activated aryl halide (e.g., 2-chloro-N-phenylacetamide) (1.0 eq)

-

Acetone or Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

Salt Formation: In a round-bottom flask, stir a mixture of piperidine (1.0 eq), carbon disulfide (1.1 eq), and potassium carbonate (2.0 eq) in acetone at room temperature for 1 hour to form the potassium piperidine-1-carbodithioate salt.

-

Coupling Reaction: Add the activated aryl halide (1.0 eq) to the mixture.

-

Heating: Reflux the reaction mixture for 10-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure bioactive compound. Characterize using NMR, FTIR, and Mass Spectrometry.[14][21]

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a framework for assessing the anticancer activity of newly synthesized compounds. It is a self-validating step to confirm the biological efficacy of the synthesis.

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized piperidine carbodithioate derivatives in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).

Conclusion